Urolithin M5: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
Urolithin M5: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin M5, a gut microbial metabolite of ellagic acid, has emerged as a molecule of significant interest in the scientific community. Initially identified as a product of the biotransformation of ellagitannins found in various fruits and nuts, it has also been isolated directly from the leaves of Canarium album (Chinese olive). This technical guide provides an in-depth overview of the discovery of Urolithin M5, its natural dietary precursors, and its notable biological activities, including its role as a potent antiviral and anti-inflammatory agent. Detailed experimental protocols for its isolation and functional characterization are presented, alongside quantitative data on its natural sources. Furthermore, this guide elucidates the molecular signaling pathways modulated by Urolithin M5, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Discovery and Chemical Properties of Urolithin M5
Urolithin M5, also known as 3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one, is a key intermediate in the metabolic pathway of ellagitannins. Ellagitannins are complex polyphenols abundant in various fruits, nuts, and seeds. Following ingestion, these compounds are hydrolyzed to ellagic acid in the gut. Subsequently, the gut microbiota metabolizes ellagic acid into a series of urolithins, including Urolithin M5.[1][2]
Beyond its role as a microbial metabolite, Urolithin M5 has been successfully isolated as a natural product from the leaves of the medicinal plant Canarium album (Lour.) DC., commonly known as the Chinese olive.[3] This discovery has opened avenues for investigating its direct therapeutic potential.
Chemical Structure:
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Systematic Name: 3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one
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Molecular Formula: C₁₃H₈O₇
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Molecular Weight: 276.2 g/mol
Natural Sources and Dietary Precursors
Urolithin M5 is not directly present in foods. Instead, its formation relies on the dietary intake of its precursors, ellagitannins and ellagic acid, and the presence of specific gut microbiota capable of their biotransformation.
Table 1: Key Dietary Sources of Ellagitannins and Ellagic Acid
| Food Source | Precursor Content (mg/100g fresh weight) | Key References |
| Pomegranate | Ellagitannins (as punicalagins): >200 | [4] |
| Walnuts | Ellagitannins: 2.8 - 16.6% of ingested ETs excreted as metabolites | |
| Strawberries | Ellagic acid: up to 95.8 | [5] |
| Ellagitannins: 2.8% of ingested ETs excreted as metabolites | ||
| Raspberries | Ellagic acid: up to 150 | |
| Ellagitannins: metabolite excretion indicates significant content | ||
| Canarium album | Urolithin M5 directly isolated from leaves; 330 mg from 10 kg of leaves | [3] |
Experimental Protocols
Bioassay-Guided Isolation of Urolithin M5 from Canarium album
The isolation of Urolithin M5 from the leaves of Canarium album is achieved through a multi-step bioassay-guided fractionation process, where fractions are tested for a specific biological activity (e.g., antiviral activity) to guide the purification of the active compound.[3]
Experimental Workflow for Bioassay-Guided Isolation
Caption: Bioassay-guided isolation workflow for Urolithin M5.
Detailed Steps:
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Extraction: The dried and powdered leaves of Canarium album are extracted with 95% ethanol. The solvent is then evaporated under reduced pressure to obtain the crude ethanol extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The antiviral activity is typically found to be concentrated in the ethyl acetate fraction.
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Column Chromatography: The active ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a dichloromethane-methanol gradient).
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Fraction Collection and Bioassay: Multiple fractions are collected and screened for their ability to inhibit a target virus (e.g., influenza virus) in a suitable cell line using an assay such as the plaque reduction assay.
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Identification of Active Fractions: Fractions demonstrating significant antiviral activity are pooled.
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Preparative HPLC: The pooled active fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Urolithin M5.
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Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Neuraminidase Inhibition Assay
The antiviral activity of Urolithin M5 against influenza viruses is primarily attributed to its ability to inhibit the viral neuraminidase (NA) enzyme.[3] This can be quantified using a fluorometric assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][6][7]
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow for the MUNANA-based neuraminidase inhibition assay.
Detailed Steps:
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Reagent Preparation:
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Prepare serial dilutions of Urolithin M5 in assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).
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Dilute the neuraminidase enzyme from a specific influenza virus strain to an optimal concentration in the assay buffer.
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Prepare a working solution of the MUNANA substrate.
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Assay Procedure:
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In a 96-well black microplate, add the Urolithin M5 dilutions. Include controls with a known neuraminidase inhibitor (e.g., oseltamivir) and a no-inhibitor control.
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Add the diluted neuraminidase enzyme to all wells except the substrate control wells.
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Pre-incubate the plate to allow for inhibitor-enzyme interaction.
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Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
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Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
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Stop the reaction by adding a stop solution (e.g., NaOH in ethanol).
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Data Acquisition and Analysis:
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Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader (excitation ~365 nm, emission ~450 nm).
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Calculate the percentage of neuraminidase inhibition for each concentration of Urolithin M5.
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Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][6][7]
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Biological Activities and Signaling Pathways
Antiviral Activity
Urolithin M5 has demonstrated significant antiviral activity against various strains of influenza A virus.[3]
Table 2: In Vitro Antiviral and Neuraminidase Inhibitory Activity of Urolithin M5
| Influenza A Strain | IC₅₀ (μM) - Plaque Reduction | IC₅₀ (μM) - Neuraminidase Inhibition | CC₅₀ (μM) in MDCK cells | Reference |
| A/WSN/33 (H1N1) | 3.74 | 243.2 | 227.4 | [3][8] |
| A/PR/8/34 (H1N1) | 16.51 | 257.1 | 227.4 | [3][8] |
| A/Hong Kong/1/68 (H3N2) | 11.23 | 174.8 | 227.4 | [3][8] |
| A/California/7/2009 (H1N1) - Oseltamivir-resistant | 10.87 | 191.5 | 227.4 | [3][8] |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
In vivo studies using a mouse model infected with the PR8 influenza strain have shown that oral administration of Urolithin M5 (200 mg/kg/day) can protect 50% of the mice from death and improve lung edema.[3][8]
Anti-inflammatory Activity
Urolithin M5 exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to reduce the expression of pro-inflammatory cytokines.[3][9]
Signaling Pathway of Urolithin M5 in Inflammation
Caption: Urolithin M5 inhibits the NF-κB signaling pathway.
Studies have demonstrated that in influenza virus-infected mice, treatment with Urolithin M5 leads to a significant reduction in the levels of key pro-inflammatory mediators, including Nuclear Factor-kappa B (NF-κB), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the lungs.[3][9] The inhibition of the NF-κB signaling pathway is a crucial mechanism underlying the anti-inflammatory effects of urolithins.[10][11][12]
Gut Microbiota Metabolism: From Ellagic Acid to Urolithin M5
The conversion of dietary ellagitannins and ellagic acid to urolithins is a complex metabolic process carried out by the gut microbiota. Urolithin M5 is a key intermediate in this pathway.
Metabolic Pathway of Ellagic Acid to Urolithins
References
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- 2. benchchem.com [benchchem.com]
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- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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